molecular formula C7H10BrClN2 B1531063 6-Bromo-2-ethylaminopyridine, HCl CAS No. 724770-74-5

6-Bromo-2-ethylaminopyridine, HCl

Cat. No.: B1531063
CAS No.: 724770-74-5
M. Wt: 237.52 g/mol
InChI Key: CTGFUHCVLOERIZ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethylaminopyridine, HCl is a useful research compound. Its molecular formula is C7H10BrClN2 and its molecular weight is 237.52 g/mol. The purity is usually 95%.
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Biological Activity

6-Bromo-2-ethylaminopyridine, HCl is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

This compound is a derivative of pyridine with a bromine atom at the 6-position and an ethylamino group at the 2-position. Its molecular formula is C8H10BrN2HClC_8H_{10}BrN_2HCl with a molecular weight of approximately 249.54 g/mol. The presence of the bromine atom and the ethylamino group contributes to its unique reactivity and biological profile.

The biological activity of 6-Bromo-2-ethylaminopyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to the active sites of target enzymes, thereby modulating their activity. The bromine atom enhances hydrophobic interactions, while the ethylamino group may contribute to the compound's solubility and binding affinity .

Biological Activities

Research indicates that 6-Bromo-2-ethylaminopyridine exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to 6-Bromo-2-ethylaminopyridine possess significant antimicrobial properties. For instance, derivatives have been evaluated against various bacterial and yeast strains, demonstrating effective inhibition .
  • Anti-cancer Properties : The compound is being explored for its potential anti-cancer effects. Research has highlighted its ability to inhibit cell proliferation in certain cancer cell lines, suggesting a role in cancer therapeutics .
  • Enzyme Inhibition : It has been noted for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. The specific inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) have been documented .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of a series of pyridine derivatives, including 6-Bromo-2-ethylaminopyridine, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate antibacterial activity, comparable to established antibiotics .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that 6-Bromo-2-ethylaminopyridine could induce apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent. This was attributed to its ability to interfere with cell cycle progression and promote cell death pathways .
  • Enzyme Interaction Studies : Research focused on the interaction of 6-Bromo-2-ethylaminopyridine with CDK inhibitors demonstrated significant binding affinity, indicating its potential role in regulating cell cycle progression in cancer cells .

Comparative Analysis

To better understand the unique properties of 6-Bromo-2-ethylaminopyridine, it can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
6-Methyl-2-pyridinamineMethyl group instead of bromineModerate antimicrobial activity
2-AminopyridineLacks halogen substituentsLower enzyme inhibition
4-BromophenylpyridineBromination at different positionEnhanced anti-cancer properties

Properties

IUPAC Name

6-bromo-N-ethylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-2-9-7-5-3-4-6(8)10-7;/h3-5H,2H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGFUHCVLOERIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674776
Record name 6-Bromo-N-ethylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724770-74-5
Record name 6-Bromo-N-ethylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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